molecular formula C15H12ClN3O B12179059 2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B12179059
M. Wt: 285.73 g/mol
InChI Key: DQZDWMXTXIFGKV-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted benzimidazole derivatives.

    Oxidation: Oxidized benzimidazole compounds.

    Reduction: Reduced benzimidazole derivatives.

    Hydrolysis: Benzoic acid and amine derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic naturally occurring nucleotides, allowing the compound to bind to and inhibit the activity of certain enzymes . This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a chlorinated benzimidazole ring and a benzamide moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

2-chloro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C15H12ClN3O/c1-9-17-13-7-6-10(8-14(13)18-9)19-15(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

DQZDWMXTXIFGKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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